

Technical Guide: Elucidating the Protein Binding Sites and Signaling Pathways of Compound X

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Compound of Interest

Compound Name: Interiorin D

Cat. No.: B12381636

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Compound X is a novel synthetic small molecule that has demonstrated significant potential as a therapeutic agent in preclinical studies. Its primary mechanism of action involves the modulation of key cellular signaling pathways through direct interaction with specific protein targets. This document provides a comprehensive overview of the known protein binding sites of Compound X, the signaling pathways it affects, and the experimental methodologies used to elucidate these interactions. The data presented herein is intended to serve as a technical guide for researchers engaged in the further development and characterization of Compound X and its analogs.

Protein Binding Profile of Compound X

Compound X has been characterized as a potent inhibitor of Serine/Threonine Kinase Y (STK-Y), a key regulator of cell proliferation and survival. In addition to its high affinity for STK-Y, secondary, lower-affinity binding has been observed with the transcription factor Z-box Binding Protein 1 (ZBP1).

Primary Target: Serine/Threonine Kinase Y (STK-Y)

STK-Y is the primary molecular target of Compound X. The compound binds to the ATP-binding pocket of the kinase domain, effectively acting as a competitive inhibitor. This interaction

prevents the phosphorylation of downstream substrates, leading to the attenuation of the STK-Y signaling cascade.

Secondary Target: Z-box Binding Protein 1 (ZBP1)

Off-target screening has revealed that Compound X also interacts with ZBP1, a transcription factor involved in stress response pathways. The binding affinity is significantly lower than for STK-Y, suggesting that the effects on ZBP1-mediated transcription are likely to be observed at higher concentrations of Compound X.

Quantitative Binding and Activity Data

The following tables summarize the quantitative data for the interaction of Compound X with its protein targets and its effect on cellular processes.

Table 1: In Vitro Binding Affinities

Target Protein	Method	K _d (nM)
STK-Y	Surface Plasmon Resonance (SPR)	15.2
ZBP1	Isothermal Titration Calorimetry (ITC)	875.4

Table 2: In Vitro and Cellular Activity

Assay Type	Target/Cell Line	IC ₅₀ (nM)
Kinase Activity Assay	Recombinant STK-Y	25.8
Cell Proliferation Assay	Cancer Cell Line A	120.5
Cell Proliferation Assay	Cancer Cell Line B	250.1

Signaling Pathways Modulated by Compound X

Compound X primarily modulates the STK-Y Signaling Pathway, which is a critical regulator of cell cycle progression and apoptosis.

The STK-Y Signaling Pathway

Upon activation by upstream signals, such as growth factors, STK-Y phosphorylates and activates the downstream effector protein, Signal Transducer Alpha (STA). Activated STA then translocates to the nucleus, where it promotes the transcription of genes essential for cell cycle progression. Inhibition of STK-Y by Compound X disrupts this pathway, leading to cell cycle arrest and apoptosis.

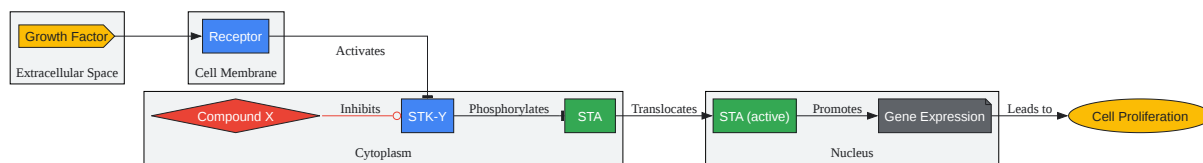


Figure 1: STK-Y Signaling Pathway

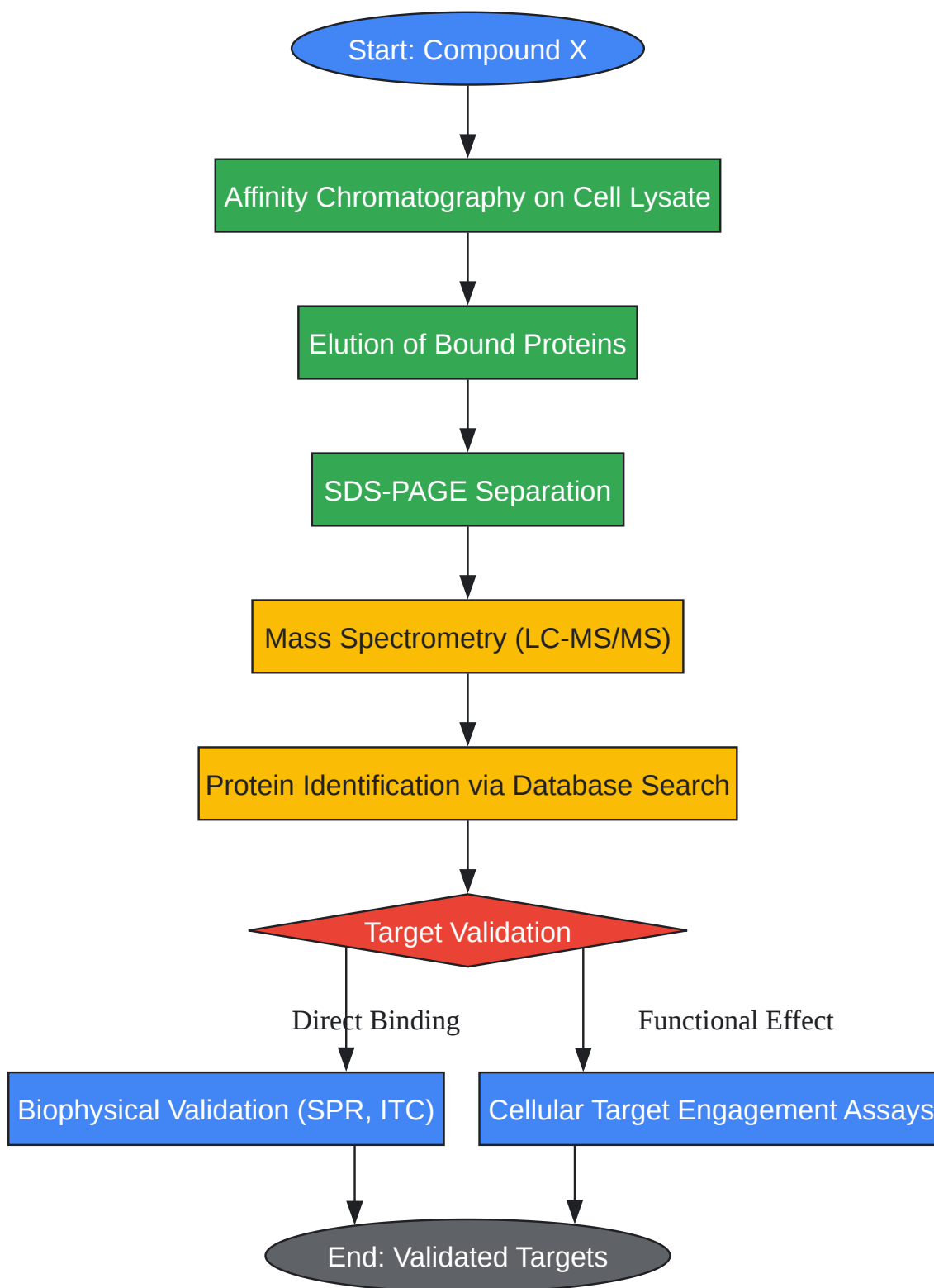


Figure 2: Target Identification Workflow

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